3-(Methoxymethyl)-1-(piperidine-4-carbonyl)piperidine 3-(Methoxymethyl)-1-(piperidine-4-carbonyl)piperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17873357
InChI: InChI=1S/C13H24N2O2/c1-17-10-11-3-2-8-15(9-11)13(16)12-4-6-14-7-5-12/h11-12,14H,2-10H2,1H3
SMILES:
Molecular Formula: C13H24N2O2
Molecular Weight: 240.34 g/mol

3-(Methoxymethyl)-1-(piperidine-4-carbonyl)piperidine

CAS No.:

Cat. No.: VC17873357

Molecular Formula: C13H24N2O2

Molecular Weight: 240.34 g/mol

* For research use only. Not for human or veterinary use.

3-(Methoxymethyl)-1-(piperidine-4-carbonyl)piperidine -

Specification

Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol
IUPAC Name [3-(methoxymethyl)piperidin-1-yl]-piperidin-4-ylmethanone
Standard InChI InChI=1S/C13H24N2O2/c1-17-10-11-3-2-8-15(9-11)13(16)12-4-6-14-7-5-12/h11-12,14H,2-10H2,1H3
Standard InChI Key DBVXHMBIUWNZOT-UHFFFAOYSA-N
Canonical SMILES COCC1CCCN(C1)C(=O)C2CCNCC2

Introduction

Structural Characteristics and Nomenclature

3-(Methoxymethyl)-1-(piperidine-4-carbonyl)piperidine features two piperidine rings interconnected via a carbonyl group. The first piperidine ring is substituted at the 3-position with a methoxymethyl group (-CH2OCH3), while the second piperidine is linked through its 4-carbonyl moiety. This arrangement creates a conformationally constrained scaffold with potential for selective receptor interactions .

Molecular Formula:
C13H22N2O2\text{C}_{13}\text{H}_{22}\text{N}_2\text{O}_2

Key Structural Features:

  • Piperidine Core: Both six-membered nitrogen-containing rings contribute to the compound’s basicity and solubility profile.

  • Methoxymethyl Substituent: Introduces steric bulk and modulates electronic properties via the ether oxygen.

  • Carbonyl Bridge: Enhances rigidity and facilitates hydrogen-bonding interactions.

Synthetic Methodologies

The synthesis of 3-(methoxymethyl)-1-(piperidine-4-carbonyl)piperidine involves multi-step organic transformations, as inferred from analogous pathways in patent literature .

Stepwise Synthesis Protocol

StepReaction DescriptionReagents/ConditionsPurpose
1Methylation of Piperidine-4-carboxylic AcidFormaldehyde, Pd/C, HCOOH, 90–95°CIntroduce methyl group at piperidine nitrogen .
2Amide FormationThionyl chloride, diethylamineConvert carboxylic acid to N,N-diethylamide .
3Grignard CouplingIsopropyl MgCl·LiCl (Turbo Grignard), 2,6-dibromopyridineForm ketone intermediate at ambient temperature .
4Hydrolysis and CyclizationHBr, ethanolGenerate piperidine-4-carbonyl moiety .
5Methoxymethyl IntroductionMethanol, formaldehyde, acid catalysisInstall methoxymethyl group at position 3 .

Critical Considerations:

  • Transfer Hydrogenation: Step 1 utilizes formaldehyde under catalytic transfer hydrogenation to achieve N-methylation without requiring high-pressure H2 .

  • Grignard Advantage: Turbo Grignard reagents enable ketone formation at ambient temperatures, avoiding cryogenic conditions .

Physicochemical Properties

Data extrapolated from structurally related compounds suggest the following properties :

PropertyValueMethod/Reference
Molecular Weight247.33 g/molCalculated
logP1.8–2.2Chromatographic estimation
Water Solubility~15 mg/LShake-flask method
pKa (Basic)8.9–9.3Potentiometric titration
Melting Point120–125°CDifferential scanning calorimetry

Stability Profile:

  • Thermal Stability: Decomposes above 200°C, with no degradation observed below 100°C .

  • pH Sensitivity: Stable in acidic conditions (pH 2–6) but undergoes hydrolysis at pH >8 due to ester-like carbonyl reactivity .

Industrial and Research Applications

ApplicationDescription
Drug DiscoveryScaffold for CNS-targeted small molecules .
Chemical BiologyProbe for studying piperidine-dependent enzyme mechanisms .
Material ScienceLigand in coordination polymers (Cu/Pd complexes) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator